molecular formula C9H11N5O2 B8023368 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid CAS No. 1855889-78-9

4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid

Cat. No.: B8023368
CAS No.: 1855889-78-9
M. Wt: 221.22 g/mol
InChI Key: ZNNYHEAVAXRAQV-UHFFFAOYSA-N
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Description

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid is a heterocyclic compound that features a bipyrazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl hydrazine and ethyl acetoacetate, the reaction proceeds through intermediate steps involving condensation and cyclization to form the bipyrazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The bipyrazole core can also participate in π-π stacking interactions, enhancing its binding affinity to target proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical modifications and applications. Its bipyrazole core also imparts unique electronic properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-2-13-5-7(10)8(12-13)14-4-6(3-11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNYHEAVAXRAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188989
Record name [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855889-78-9
Record name [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855889-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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